molecular formula C17H14ClFN2O2 B4578713 N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide CAS No. 862678-13-5

N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No.: B4578713
CAS No.: 862678-13-5
M. Wt: 332.8 g/mol
InChI Key: ICTFRBZEGRSNCA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a complex organic compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and halogen substituents, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 4-chloro-2-fluoroaniline with a suitable carboxylic acid derivative under controlled conditions to form the desired amide bond. The reaction conditions often involve the use of coupling reagents such as EDCI or DCC, and the process may be catalyzed by a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaOH). Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate their activity. The pathways involved often relate to its ability to form stable complexes with these targets, thereby influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated amides and pyrrolidine derivatives, such as:

Uniqueness

What sets N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide apart is its specific substitution pattern and the presence of both chloro and fluoro groups. These features confer unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTFRBZEGRSNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163044
Record name N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862678-13-5
Record name N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862678-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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